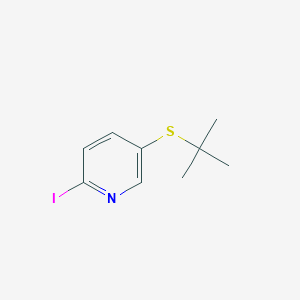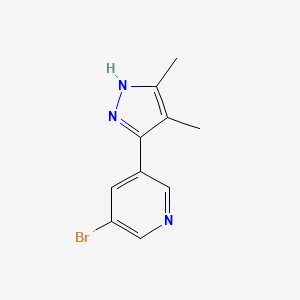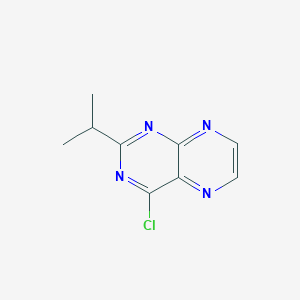
4-Benzyl-N-methylmorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-N-methylmorpholine-3-carboxamide is a chemical compound with the molecular formula C₁₃H₁₈N₂O₂ It is a member of the morpholine family, which is characterized by a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-N-methylmorpholine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and reagents. For instance, chlorotriazine family members have been used as efficient reagents in both methanol and tetrahydrofuran as solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes. These processes often utilize cost-effective and readily available reagents to ensure high yields and purity. The activation of carboxylic acids to form more reactive intermediates, such as anhydrides or acyl halides, is a common strategy in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-N-methylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Benzyl-N-methylmorpholine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Benzyl-N-methylmorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide moiety can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in the biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-Benzylmorpholine: Lacks the carboxamide group, making it less reactive in certain chemical reactions.
N-Methylmorpholine: Lacks the benzyl group, affecting its hydrophobic interactions and binding affinity.
Morpholine-3-carboxamide: Lacks the benzyl and N-methyl groups, altering its chemical properties and reactivity.
Uniqueness
4-Benzyl-N-methylmorpholine-3-carboxamide is unique due to the presence of both the benzyl and N-methyl groups, which enhance its hydrophobic interactions and binding affinity. These structural features make it a valuable compound in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-benzyl-N-methylmorpholine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-14-13(16)12-10-17-8-7-15(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16) |
InChI Key |
RGXOFTSHZFRQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1COCCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802066.png)



![6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)






![2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)

